1-(1-Hydroxynaphthalen-2-YL)hexan-1-one
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Overview
Description
1-(1-Hydroxynaphthalen-2-YL)hexan-1-one is a chemical compound known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one typically involves the reaction of 1-naphthol with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxynaphthalen-2-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the hexanone chain can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-(1-naphthoyl)hexan-1-one or 1-(1-naphthoyl)hexanoic acid.
Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)hexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Hydroxynaphthalen-2-YL)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(1-Hydroxynaphthalen-2-YL)hexan-1-one can be compared with other similar compounds, such as:
1-(1-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with a shorter carbon chain.
1-(1-Hydroxynaphthalen-2-yl)prop-2-en-1-one: Contains an additional double bond in the carbon chain.
1-(1-Hydroxynaphthalen-2-yl)butan-1-one: Similar structure but with a different carbon chain length.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.
Biological Activity
1-(1-Hydroxynaphthalen-2-YL)hexan-1-one is a compound characterized by its unique structure, which includes a hydroxynaphthalene moiety and a hexanone chain. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : C_{13}H_{14}O_{2}
- Molecular Weight : 202.25 g/mol
- Structure : The compound features a hydroxyl group attached to the naphthalene ring, contributing to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
2. Antitumor Activity
The compound has shown promise in cancer therapy, particularly in targeting specific proteins involved in cancer cell proliferation. For example, studies have indicated that similar compounds can inhibit Mcl-1, an antiapoptotic protein associated with various cancers .
The biological activity of this compound is believed to stem from its interaction with biological targets such as metal ions and proteins. Interaction studies suggest that the compound can bind specifically to proteins involved in cell signaling pathways, potentially leading to modulation of cellular processes like apoptosis and proliferation.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(3-Hydroxynaphthalen-2-Yl)ethanone | Hydroxynaphthalene with ethanone | Known for selective detection of metal ions |
2-Hydroxy-1-naphthaldehyde | Aldehyde functional group | Used extensively in organic synthesis |
7-Hydroxyflavone | Flavonoid structure | Exhibits strong antioxidant properties |
4-Hydroxycoumarin | Coumarin derivative | Notable for anticoagulant activity |
Case Study 1: Antitumor Activity
In a study investigating small-molecule inhibitors targeting Mcl-1, compounds similar to this compound were synthesized and tested on human melanoma and pancreatic cancer cells. These compounds demonstrated significant cytotoxicity, particularly against cells lacking the TP53 tumor suppressor gene, suggesting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on the hydroxynaphthalene structure were evaluated for their antimicrobial properties against common bacterial strains. Results indicated that several derivatives exhibited potent antibacterial effects, supporting further exploration into their clinical applications.
Properties
CAS No. |
67013-65-4 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)hexan-1-one |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-9-15(17)14-11-10-12-7-5-6-8-13(12)16(14)18/h5-8,10-11,18H,2-4,9H2,1H3 |
InChI Key |
BNMJYKYBGFJSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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